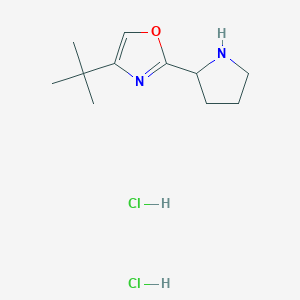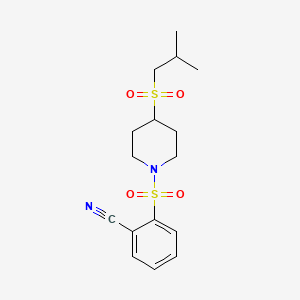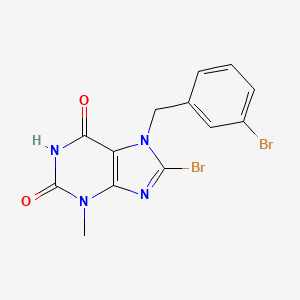![molecular formula C13H12N2O2S2 B2406047 (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1396892-52-6](/img/structure/B2406047.png)
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a unique structure combining a pyrano-thiazole ring system with a thiophene moiety, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole , a heterocyclic organic compound that is found in many potent biologically active compounds . Thiazole derivatives have been known to exhibit a broad range of biological activities .
Mode of Action
Based on the properties of related thiazole derivatives , it can be hypothesized that the compound may interact with its targets to induce changes at the molecular level.
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Some thiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrano-thiazole Ring: This can be achieved through the cyclization of appropriate thiazole and pyran precursors under acidic or basic conditions.
Introduction of the Acrylamide Group: The acrylamide moiety can be introduced via a condensation reaction between an amine and an acrylate derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction, using suitable thiophene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide may impart unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-12(4-3-9-2-1-7-18-9)15-13-14-10-5-6-17-8-11(10)19-13/h1-4,7H,5-6,8H2,(H,14,15,16)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRGNIKDWAQACY-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)




![ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate](/img/structure/B2405974.png)

![4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2405976.png)
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)



